molecular formula C6H7N3O B2368236 3-Methoxy-1-methylpyrazole-4-carbonitrile CAS No. 839732-12-6

3-Methoxy-1-methylpyrazole-4-carbonitrile

Cat. No.: B2368236
CAS No.: 839732-12-6
M. Wt: 137.142
InChI Key: BQEPKVGRUYBUKN-UHFFFAOYSA-N
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Description

3-Methoxy-1-methylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the third position, a methyl group at the first position, and a nitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-methoxy-1-methylpyrazole-4-carboxaldehyde.

    Reduction: Formation of 3-methoxy-1-methylpyrazole-4-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-methylpyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methylpyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-methylpyrazole-4-carboxaldehyde
  • 3-Methoxy-1-methylpyrazole-4-amine
  • 3-Methoxy-1-methylpyrazole-4-carboxylic acid

Uniqueness

3-Methoxy-1-methylpyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization

Properties

IUPAC Name

3-methoxy-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPKVGRUYBUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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